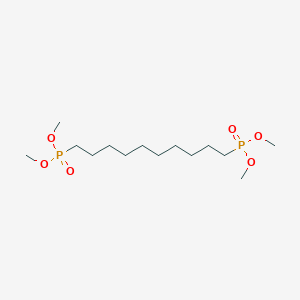

1,10-Bis(dimethoxyphosphoryl)decane

Description

1,10-Bis(dimethoxyphosphoryl)decane is a symmetric organophosphorus compound featuring a decane backbone (10-carbon chain) with dimethoxyphosphoryl groups (-P(O)(OCH₃)₂) at both termini. The phosphoryl group (P=O) and methoxy substituents confer unique electronic and steric properties, distinguishing it from phosphine-based analogs.

Properties

Molecular Formula |

C14H32O6P2 |

|---|---|

Molecular Weight |

358.35 g/mol |

IUPAC Name |

1,10-bis(dimethoxyphosphoryl)decane |

InChI |

InChI=1S/C14H32O6P2/c1-17-21(15,18-2)13-11-9-7-5-6-8-10-12-14-22(16,19-3)20-4/h5-14H2,1-4H3 |

InChI Key |

MGDZAMFHKWQZNO-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CCCCCCCCCCP(=O)(OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Bis(dimethoxyphosphoryl)decane typically involves the reaction of decane-1,10-diol with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often requires stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,10-Bis(dimethoxyphosphoryl)decane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphoryl groups to phosphine derivatives.

Substitution: The dimethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

1,10-Bis(dimethoxyphosphoryl)decane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.

Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1,10-Bis(dimethoxyphosphoryl)decane involves its interaction with specific molecular targets and pathways. The phosphoryl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 1,10-Bis(dimethoxyphosphoryl)decane and structurally related compounds:

Key Observations:

- Functional Groups: Unlike phosphine ligands (e.g., 1,3-Bis(diphenylphosphino)propane), the phosphoryl groups in the target compound are electron-withdrawing, reducing its coordination strength to transition metals.

- Backbone Flexibility: The decane chain offers greater conformational flexibility compared to the rigid ferrocene backbone of 1,1'-Bis(diphenylphosphino)ferrocene, which is critical in catalysis requiring precise stereochemical control .

- Reactivity : Hexamethylene diisocyanate () shares a similar linear alkane structure but features reactive isocyanate groups, highlighting how functional groups dictate application (e.g., polymer synthesis vs. ligand design) .

Biological Activity

1,10-Bis(dimethoxyphosphoryl)decane is a phosphorus-containing compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H32O6P2 |

| Molecular Weight | 358.35 g/mol |

| IUPAC Name | This compound |

| InChI Key | MGDZAMFHKWQZNO-UHFFFAOYSA-N |

The compound features two dimethoxyphosphoryl groups attached to a decane backbone, which contributes to its reactivity and potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves the reaction of decane-1,10-diol with dimethyl phosphite. The reaction is catalyzed by strong acids or bases under controlled conditions to optimize yield and purity. Industrial production may utilize batch or continuous processes depending on scale requirements.

Biological Activity

Research into the biological activity of this compound has revealed several promising applications:

- Antimicrobial Activity : Studies indicate that phosphorus-containing compounds can exhibit antimicrobial properties. The phosphoryl groups may interact with microbial membranes or enzymes, disrupting their functions.

- Drug Delivery Systems : The compound is being investigated for use as a drug delivery agent due to its ability to encapsulate therapeutic agents and facilitate their release in biological environments .

- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in diseases where these enzymes are overactive .

The mechanism of action of this compound is primarily attributed to its interaction with biomolecules through phosphoryl group participation in various chemical reactions. This can lead to alterations in enzyme activity and cellular signaling pathways. The specific targets and pathways remain an area of active research .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, indicating effective concentrations for potential therapeutic use .

- Drug Delivery Applications : Research highlighted the compound's ability to form nanoparticles that encapsulate drugs effectively. In vitro studies showed enhanced cellular uptake and controlled release profiles compared to conventional delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.